molecular formula C11H13N3O4 B8660955 2,4-Dinitro-5-N-pyrrolidinotoluene

2,4-Dinitro-5-N-pyrrolidinotoluene

Cat. No.: B8660955
M. Wt: 251.24 g/mol
InChI Key: ZEQJUVSCPZFGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dinitro-5-N-pyrrolidinotoluene is a nitroaromatic compound featuring a toluene backbone substituted with two nitro groups at the 2- and 4-positions and a pyrrolidine moiety attached via an N-link at the 5-position. Its molecular formula is C₁₁H₁₂N₃O₄, yielding a molecular weight of 250.23 g/mol. The compound’s structure combines the electron-withdrawing effects of nitro groups with the electron-donating nature of the pyrrolidine ring, creating unique electronic and steric properties. Applications may span organic synthesis intermediates or specialized reagents, though further studies are needed to confirm its exact uses.

Properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

1-(5-methyl-2,4-dinitrophenyl)pyrrolidine

InChI

InChI=1S/C11H13N3O4/c1-8-6-10(12-4-2-3-5-12)11(14(17)18)7-9(8)13(15)16/h6-7H,2-5H2,1H3

InChI Key

ZEQJUVSCPZFGIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2,4-Dinitro-5-N-pyrrolidinotoluene with structurally related nitroaromatic and pyrrolidine-containing compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 2,4-dinitro; 5-N-pyrrolidine 250.23 High polarity, potential redox activity
4-Nitrotoluene-2,3,5,6-d4 4-nitro; deuterated methyl group 141.16 Isotopic labeling, NMR studies
4-Nitrotoluene-α,α,α-d3 4-nitro; deuterated methyl group 140.15 Kinetic isotope effect studies
(2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine Sulfonyl, isopropylidene-pyrrolidine 349.42 (estimated) Chiral intermediate in organic synthesis

Key Observations :

  • Electronic Effects: The dual nitro groups in this compound enhance electrophilicity compared to mono-nitro derivatives like 4-Nitrotoluene-d4, which are less reactive due to fewer electron-withdrawing groups .
  • Synthetic Complexity : Pyrrolidine-containing compounds (e.g., ) often require multi-step syntheses with catalysts like Zn/In, whereas deuterated nitrotoluenes are typically prepared via isotopic exchange .
Reactivity and Stability
  • Reduction Sensitivity: Nitro groups in this compound may render it susceptible to reduction under conditions similar to (e.g., Zn/In catalysts in methanol), contrasting with deuterated nitrotoluenes, which are more stable due to isotopic substitution .
  • Thermal Stability: Multi-nitro compounds are generally less thermally stable than mono-nitro analogs. The pyrrolidine group could mitigate this by forming salts or stabilizing intermediates.

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